molecular formula C6H6F3I B3046126 Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- CAS No. 119934-12-2

Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-

Cat. No.: B3046126
CAS No.: 119934-12-2
M. Wt: 262.01 g/mol
InChI Key: HUDKTQZFLROHKK-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) derivatives are highly strained, three-dimensional hydrocarbons increasingly used as bioisosteres for aromatic rings, alkynes, or tert-butyl groups in drug design. 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (CAS 126416-20-4) features a rigid BCP core substituted with an iodine atom and a trifluoromethyl (-CF₃) group. This compound is synthesized via radical-based methods, such as the triethylborane-promoted reaction of tricyclo[1.1.1.0¹,³]pentane with CF₃I gas under mild conditions . Its iodine substituent enables further functionalization (e.g., cross-coupling), while the -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name

1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3I/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDKTQZFLROHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433862
Record name Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
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Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-12-2
Record name Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide with [1.1.1]propellane. The reaction is carried out in diethyl ether at low temperatures, around -78°C, and allowed to warm to room temperature over several days. The product is then isolated by precipitation and purification .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of specialized equipment to maintain low temperatures and control reaction conditions is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate in diethyl ether are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Products: Various substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.

    Reduction Products: Reduced forms, often with hydrogen atoms replacing the iodine or trifluoromethyl groups.

Scientific Research Applications

Chemistry: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with enhanced stability and reactivity .

Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates. It enhances metabolic stability and water solubility, making it a valuable component in drug design .

Industry: The compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the development of new polymers and catalysts .

Mechanism of Action

The mechanism of action of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- involves its interaction with molecular targets through non-covalent interactions. The trifluoromethyl group and iodine atom facilitate halogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its role as a bioisostere and in its applications in drug design .

Comparison with Similar Compounds

Key Insights:

Synthetic Accessibility :

  • Radical methods (e.g., triethylborane-initiated) offer broad substrate scope for 1-halo-3-substituted BCPs, enabling late-stage functionalization of complex molecules . In contrast, carbene insertion (e.g., BCP-F₂) requires specialized reagents like FSO₂CF₂CO₂TMS/NaF and yields are moderate (36-43%) .

Functionalization Potential: The iodine in 1-iodo-3-(trifluoromethyl)BCP allows for Negishi or Suzuki-Miyaura cross-coupling, providing a pathway to diverse derivatives . Non-halogenated BCPs (e.g., BCP-F₂) lack this reactivity but serve as stable bioisosteres .

Physicochemical Properties :

  • The -CF₃ group enhances lipophilicity (logP ~2.5) and metabolic stability, critical for blood-brain barrier penetration in CNS drugs . Difluoro-BCPs (BCP-F₂) exhibit lower logP (~1.8) and higher solubility, mimicking benzene’s polarity .

Applications :

  • Medicinal Chemistry : 1-Iodo-3-(trifluoromethyl)BCP replaces phenyl rings in γ-secretase inhibitors, improving oral bioavailability (4× higher AUC in mice vs. parent compound) .
  • Materials Science : Methyl 2,2-difluoro-3-aryl-BCP derivatives form liquid crystals and coordination polymers due to their rigid, linear geometry .

Biological Activity

Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- (CAS Number: 119934-12-2) is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an iodine atom. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its stability, reactivity, and potential applications as a bioisostere.

  • Molecular Formula: C₆H₆F₃I
  • Molecular Weight: 262.01 g/mol
  • IUPAC Name: 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane

The bicyclic structure of this compound allows it to mimic phenyl rings, which are common in many biologically active molecules. The incorporation of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate in drug design.

The biological activity of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is largely attributed to its ability to serve as a non-classical bioisostere for phenyl rings in drug molecules. This property allows it to improve pharmacokinetic profiles by enhancing solubility and metabolic stability.

Key Mechanisms:

  • Radical Generation: The compound can participate in radical reactions, which are crucial in various biochemical processes.
  • Substitution Reactions: The iodine atom can be substituted with other functional groups, allowing for further functionalization and modification of the compound for specific biological activities.

Applications in Drug Development

Bicyclo[1.1.1]pentane derivatives have been explored for their potential in developing pharmaceuticals that target various diseases. Below are some notable applications:

Case Studies:

  • Gamma-Secretase Inhibitors:
    • Research has shown that Bicyclo[1.1.1]pentane can be used as a bioisostere in the design of potent gamma-secretase inhibitors, which are vital in treating Alzheimer's disease .
  • LpPLA2 Inhibitors:
    • A study demonstrated the effectiveness of bicyclo[1.1.1]pentane as a phenyl replacement within LpPLA2 inhibitors, showcasing its potential in cardiovascular disease treatment .

Comparative Analysis

To better understand the distinct properties of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-, it is useful to compare it with similar compounds:

Compound NameStructureKey Features
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentaneParent compound without substituents
1-Iodo-3-methylbicyclo[1.1.1]pentaneMethyl SubstitutedContains a methyl group
3-Iodo-3-(trifluoromethyl)bicyclo[1.1.0]butaneBicyclo[1.1.0]Different bicyclic structure

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Bicyclo[1.1.1]pentane:

  • Enhanced Metabolic Stability: The trifluoromethyl group significantly improves the metabolic stability of drug candidates .
  • Versatile Functionalization: The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, making it highly versatile for synthetic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound is synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) using triethylborane (Et₃B) as an initiator. Alkyl halides, including iodides, react with TCP under mild conditions (0–25°C, <1 hour) to form functionalized bicyclo[1.1.1]pentanes (BCPs). For example, trifluoromethyl iodide (CF₃I) can be added to TCP to yield the target compound. Optimized conditions use Et₃B to mediate atom-transfer radical addition (ATRA), achieving yields of 50–70% with minimal byproducts . Photochemical methods, such as visible-light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane, offer alternative pathways under mild conditions (room temperature, 12–24 hours) .

Q. How is the structural integrity and purity of bicyclo[1.1.1]pentane derivatives validated?

  • Methodological Answer : Characterization relies on a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fluorinated derivatives, ¹⁹F NMR is critical to confirm substitution patterns. Computational methods (e.g., GIAO-RHF/6-31G//MP2/6-31G) predict chemical shifts and coupling constants, which align with experimental data. Strain analysis via DFT calculations (e.g., MP2/6-311G) quantifies ring distortion caused by substituents like fluorine . Preparative gas chromatography (GC) isolates isomers in polyfluorinated BCPs .

Advanced Research Questions

Q. What strategies address the steric and electronic challenges in introducing multiple substituents to bicyclo[1.1.1]pentane?

  • Methodological Answer : Radical-mediated reactions are preferred due to their tolerance for steric hindrance. For example, carbene insertion (e.g., difluorocarbene from FSO₂CF₂CO₂TMS/NaF) into bicyclo[1.1.0]butanes generates 2,2-difluoro-BCPs with high selectivity. Transition-metal catalysis (e.g., Pd or Cu) enables cross-coupling of iodinated BCPs with aryl/heteroaryl groups. Computational modeling guides substituent placement by predicting strain energy (e.g., geminal fluorine substituents increase strain by 33–35 kcal/mol) .

Q. How does fluorination impact the physicochemical properties and stability of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Fluorination enhances metabolic stability and lipophilicity but introduces strain. Polyfluorination (e.g., hexafluorinated BCPs) increases ring distortion, measured via bond-angle deviations (e.g., C-C-C angles reduced to 88–92°). Stability studies in DMSO/water (pH 7.4, 37°C) show that trifluoromethyl groups improve hydrolytic resistance compared to non-fluorinated analogs. IR and Raman spectroscopy track strain-induced vibrational shifts .

Q. Can bicyclo[1.1.1]pentane act as a bioisostere for aromatic rings in drug design, and what evidence supports this?

  • Methodological Answer : BCPs serve as non-classical bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylene groups. Their rigid, three-dimensional structure reduces π-stacking interactions, improving solubility and bioavailability. Case studies show BCP-containing compounds retain target affinity (e.g., kinase inhibitors) while lowering logP values by 1–2 units. Comparative pharmacokinetic data in rodent models demonstrate enhanced blood-brain barrier penetration for BCP-based candidates .

Key Research Gaps and Contradictions

  • Synthetic Scalability : While Et₃B-mediated ATRA is efficient for small-scale synthesis, photochemical methods ( ) require optimization for industrial-scale production.
  • Stability-Property Trade-offs : Fluorination improves stability but complicates synthetic routes due to increased strain ( vs. 12).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Reactant of Route 2
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-

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